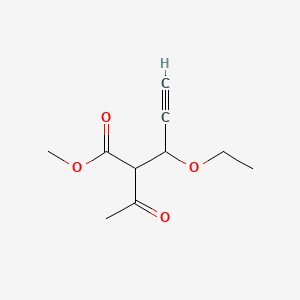
Methyl 2-acetyl-3-ethoxypent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-3-ethoxypent-4-ynoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of acetylenic esters and has a molecular formula of C11H14O3. In recent years, researchers have focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetyl-3-ethoxypent-4-ynoate is not fully understood. However, researchers have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate may induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of certain enzymes involved in cell growth and inflammation. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate can induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-acetyl-3-ethoxypent-4-ynoate has various advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-acetyl-3-ethoxypent-4-ynoate. One direction is to further investigate the mechanism of action of this compound. Understanding how Methyl 2-acetyl-3-ethoxypent-4-ynoate inhibits cell growth and reduces inflammation could lead to the development of more effective therapeutic agents. Additionally, researchers could explore the potential applications of this compound in other fields, such as agriculture and materials science. Overall, Methyl 2-acetyl-3-ethoxypent-4-ynoate has significant potential for further research and development.
Métodos De Síntesis
The synthesis of Methyl 2-acetyl-3-ethoxypent-4-ynoate involves the reaction between ethyl acetoacetate and ethyl propiolate in the presence of a base catalyst. This process results in the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-3-ethoxypent-4-ynoate has various potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. Researchers have found that this compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-acetyl-3-ethoxypent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-8(14-6-2)9(7(3)11)10(12)13-4/h1,8-9H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGOAGUFPKZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-3-ethoxypent-4-ynoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)
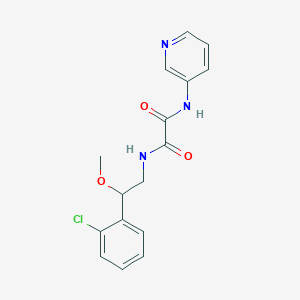
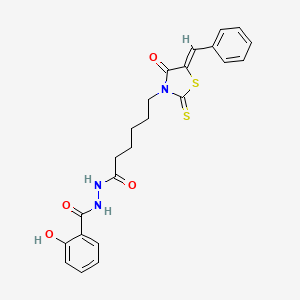
![N-[2-[6-(3-ethoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2807910.png)
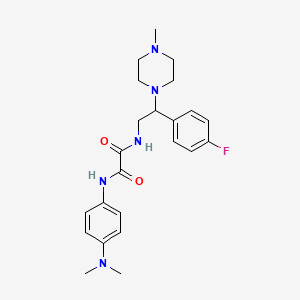
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)
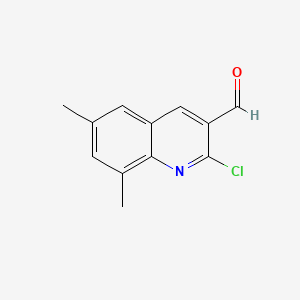
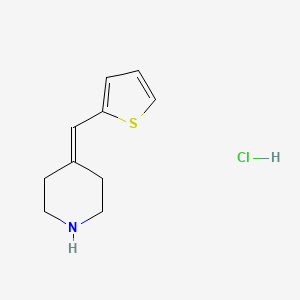
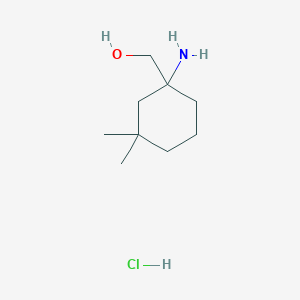
![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)
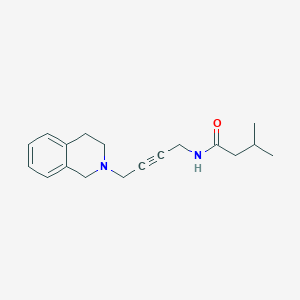
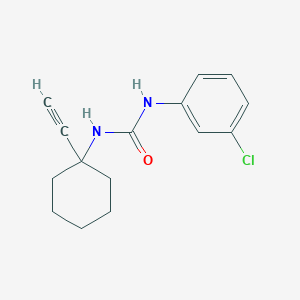
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)